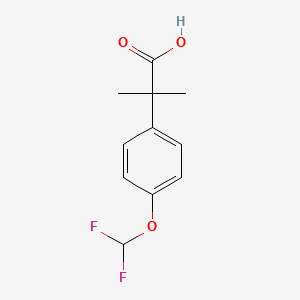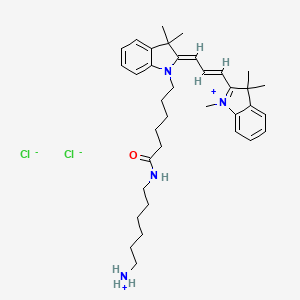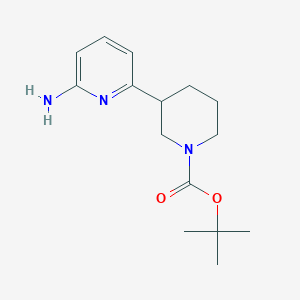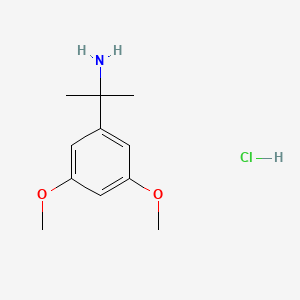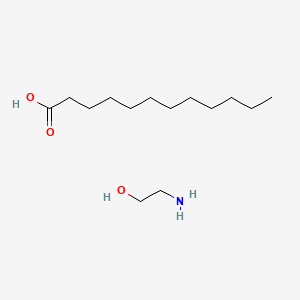amino}-3-methylpentanoic acid](/img/structure/B12302176.png)
2-{[(9H-fluoren-9-ylmethoxy)carbonyl](methyl)amino}-3-methylpentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3R)-2-(([(9H-FLUOREN-9-YL)METHOXY]CARBONYL)(METHYL)AMINO)-3-METHYLPENTANOIC est un composé organique complexe qui présente un groupe protecteur fluorenylméthoxycarbonyle (Fmoc). Ce composé est souvent utilisé dans la synthèse peptidique en raison de sa capacité à protéger les groupes amino pendant les réactions chimiques .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de (2S,3R)-2-(([(9H-FLUOREN-9-YL)METHOXY]CARBONYL)(METHYL)AMINO)-3-METHYLPENTANOIC implique généralement la protection du groupe amino à l'aide du groupe Fmoc. Cela peut être réalisé par réaction de l'acide aminé avec le chlorure de fluorenylméthoxycarbonyle en présence d'une base telle que le carbonate de sodium . La réaction est généralement effectuée dans un solvant organique comme le dichlorométhane à basse température pour éviter les réactions secondaires.
Méthodes de production industrielle
La production industrielle de ce composé suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'utilisation de synthétiseurs peptidiques automatisés capables de gérer plusieurs réactions simultanément, assurant un rendement et une pureté élevés du produit final .
Analyse Des Réactions Chimiques
Types de réactions
(2S,3R)-2-(([(9H-FLUOREN-9-YL)METHOXY]CARBONYL)(METHYL)AMINO)-3-METHYLPENTANOIC subit plusieurs types de réactions chimiques, notamment:
Oxydation: Ce composé peut être oxydé pour former divers dérivés.
Réduction: Les réactions de réduction peuvent éliminer le groupe protecteur Fmoc, révélant le groupe amino libre.
Substitution: Le composé peut subir des réactions de substitution nucléophile, où le groupe Fmoc est remplacé par d'autres groupes fonctionnels.
Réactifs et conditions communs
Oxydation: Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction: La pipéridine est souvent utilisée pour éliminer le groupe Fmoc dans des conditions douces.
Substitution: Divers nucléophiles peuvent être utilisés en fonction du produit de substitution souhaité.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent les acides aminés déprotégés, les dérivés substitués et les composés oxydés .
Applications De Recherche Scientifique
(2S,3R)-2-(([(9H-FLUOREN-9-YL)METHOXY]CARBONYL)(METHYL)AMINO)-3-METHYLPENTANOIC a plusieurs applications dans la recherche scientifique:
Chimie: Utilisé dans la synthèse peptidique comme groupe protecteur des acides aminés.
Biologie: Facilite l'étude de la structure et de la fonction des protéines en permettant la synthèse de peptides spécifiques.
Médecine: Joue un rôle dans le développement de médicaments et d'agents thérapeutiques à base de peptides.
Industrie: Utilisé dans la production de peptides synthétiques pour diverses applications industrielles.
Mécanisme d'action
Le mécanisme par lequel (2S,3R)-2-(([(9H-FLUOREN-9-YL)METHOXY]CARBONYL)(METHYL)AMINO)-3-METHYLPENTANOIC exerce ses effets implique la protection du groupe amino. Le groupe Fmoc empêche les réactions indésirables au niveau du site amino, permettant des réactions sélectives sur d'autres groupes fonctionnels. Cette protection sélective est cruciale dans la synthèse étape par étape des peptides .
Mécanisme D'action
The mechanism by which (2S,3R)-2-(([(9H-FLUOREN-9-YL)METHOXY]CARBONYL)(METHYL)AMINO)-3-METHYLPENTANOIC exerts its effects involves the protection of the amino group. The Fmoc group prevents unwanted reactions at the amino site, allowing for selective reactions at other functional groups. This selective protection is crucial in the stepwise synthesis of peptides .
Comparaison Avec Des Composés Similaires
Composés similaires
- (2S,3R)-2-(([(9H-FLUOREN-9-YL)METHOXY]CARBONYL)(METHYL)AMINO)-3-METHYLBUTANOIC
- (2S,3R)-2-(([(9H-FLUOREN-9-YL)METHOXY]CARBONYL)(METHYL)AMINO)-3-METHYLHEXANOIC
Unicité
L'unicité de (2S,3R)-2-(([(9H-FLUOREN-9-YL)METHOXY]CARBONYL)(METHYL)AMINO)-3-METHYLPENTANOIC réside dans sa stéréochimie spécifique et la présence du groupe protecteur Fmoc. Cette combinaison permet un contrôle précis de la synthèse peptidique, en faisant un outil précieux à la fois dans la recherche et les applications industrielles .
Propriétés
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-methylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-4-14(2)20(21(24)25)23(3)22(26)27-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19-20H,4,13H2,1-3H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQIOLCJHRZWOLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-Methoxy-2-phenyl-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B12302110.png)
![2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[3-(trifluoromethyl)phenyl]pentanoic acid](/img/structure/B12302122.png)
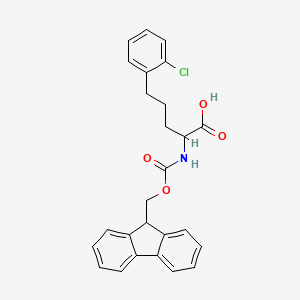
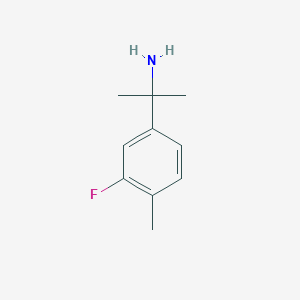
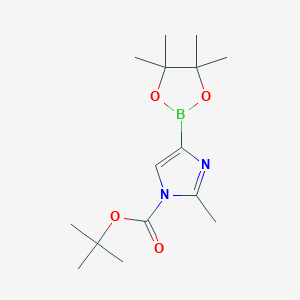

![1-{6-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-2-yl}-N-methyl-1H-pyrazole-4-carboxamide hydrate](/img/structure/B12302145.png)

